molecular formula C16H18N2O4S B5149167 1-acetyl-N-[(furan-2-yl)methyl]-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide

1-acetyl-N-[(furan-2-yl)methyl]-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B5149167
M. Wt: 334.4 g/mol
InChI Key: GZRSBBMTIUZONZ-UHFFFAOYSA-N
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Description

1-acetyl-N-[(furan-2-yl)methyl]-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound that features a combination of indole, furan, and sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-[(furan-2-yl)methyl]-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the furan moiety and the sulfonamide group. Key steps may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of the Furan Moiety: This step often involves the use of furan-2-carbaldehyde in a condensation reaction with the indole derivative.

    Sulfonamide Formation: The sulfonamide group can be introduced using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-[(furan-2-yl)methyl]-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and indole moieties can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and furan rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to deoxygenated compounds.

Scientific Research Applications

1-acetyl-N-[(furan-2-yl)methyl]-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 1-acetyl-N-[(furan-2-yl)methyl]-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets. The indole and sulfonamide moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    1-acetyl-N-[(furan-2-yl)methyl]-N-methylindole: Lacks the sulfonamide group.

    N-[(furan-2-yl)methyl]-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide: Lacks the acetyl group.

    1-acetyl-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide: Lacks the furan moiety.

Uniqueness

1-acetyl-N-[(furan-2-yl)methyl]-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the furan, indole, and sulfonamide moieties allows for diverse interactions and reactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-12(19)18-8-7-13-10-15(5-6-16(13)18)23(20,21)17(2)11-14-4-3-9-22-14/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRSBBMTIUZONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N(C)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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